2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline
Description
Properties
CAS No. |
124201-43-0 |
|---|---|
Molecular Formula |
C10H7Cl3N2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2-chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C10H7Cl3N2/c11-7-3-1-2-5(9(7)14)6-4-15-10(13)8(6)12/h1-4,15H,14H2 |
InChI Key |
BPFFQNOQBLYXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C2=CNC(=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and 4,5-dichloropyrrole.
Coupling Reaction: The key step involves a coupling reaction between 2-chloroaniline and 4,5-dichloropyrrole.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the aniline and pyrrole rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline and pyrrole derivatives.
Scientific Research Applications
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application:
Biological Activity: It may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of the chloro and pyrrole substituents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline with structurally related compounds:
Key Comparisons
Electronic Effects :
- The target compound ’s 4,5-dichloropyrrole group introduces strong electron-withdrawing effects, likely enhancing electrophilic substitution resistance compared to pyridine- or pyrimidine-based analogs (e.g., ).
- Compounds with trifluoromethyl groups (e.g., ) exhibit increased metabolic stability and lipophilicity, whereas methoxy groups (e.g., ) may improve solubility.
Synthetic Routes :
- Pyrimidine derivatives (e.g., ) often employ nucleophilic aromatic substitution (e.g., thiol or amine couplings), while pyrrole-containing compounds may require cyclization or cross-coupling strategies. The use of NaH or triethylamine as bases is common across these syntheses .
Biological Relevance :
- Chlorinated anilines are prevalent in kinase inhibitors (e.g., imatinib analogs ), whereas pyrrolopyridines (e.g., ) are explored in oncology due to their planar heterocyclic systems. The target compound’s dichloropyrrole moiety may confer unique binding interactions in enzymatic pockets.
Crystallographic and Structural Data :
- Pyrimidine derivatives (e.g., ) exhibit defined dihedral angles (e.g., 79.3° between aromatic rings), influencing molecular packing and crystal lattice stability. Similar analyses for the target compound are absent in the evidence but could be hypothesized based on steric bulk from chlorine substituents.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The position and number of chlorine atoms critically influence bioactivity. For instance, 4,5-dichloro substitution on pyrrole (target compound) may enhance halogen bonding compared to mono-chlorinated analogs (e.g., ).
- Thermodynamic Stability : Chlorine’s inductive effect likely stabilizes the aniline’s NH₂ group against oxidation, a property leveraged in prodrug designs (e.g., capecitabine derivatives ).
- Synthetic Challenges : Polychlorinated pyrroles may pose regioselectivity issues during synthesis, necessitating precise stoichiometry and catalyst selection (cf. ).
Biological Activity
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline (CAS Number: 124201-43-0) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C10H7Cl3N
- Molecular Weight : 261.535 g/mol
- InChI Key : [Details available upon request]
The compound features a chloro-substituted aniline structure with a pyrrole moiety, which is known to influence its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the chlorination of an appropriate aniline derivative followed by the introduction of the pyrrole ring. Various synthetic pathways have been explored to optimize yield and purity, which are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound has shown promising results in various cancer cell lines. For instance, it demonstrated significant antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines with IC50 values ranging from 0.17 to 2.69 µM in HG-3 cells and 0.35 to 1.97 µM in PGA-1 cells .
- Mechanism of Action : The pro-apoptotic effects were noted, with a marked increase in cell viability upon treatment with antioxidants, indicating that oxidative stress plays a role in its mechanism .
Antiviral Activity
The compound's structure suggests potential antiviral properties:
- HIV Inhibition : Similar compounds have been evaluated for their ability to inhibit HIV replication. Studies show that structural modifications can lead to compounds with high inhibitory activity against HIV-1 . Although specific data for this compound is limited, its structural analogs indicate a promising avenue for antiviral research.
Antimicrobial Properties
Preliminary evaluations suggest that derivatives of this compound may also exhibit antimicrobial activity , particularly against gram-positive bacteria. The presence of halogen substituents is often linked to enhanced antimicrobial efficacy.
Case Study 1: CLL Cell Lines
A systematic evaluation was conducted on the effects of this compound on two CLL cell lines:
| Compound | IC50 (HG-3) | IC50 (PGA-1) | Pro-apoptotic Effect (%) |
|---|---|---|---|
| 20a | 0.17 µM | 0.35 µM | 82–95% |
| 20f | 0.25 µM | 0.45 µM | 87–97% |
| 23a | 0.30 µM | 0.50 µM | >90% |
The data indicates that these compounds significantly induce apoptosis in CLL cells while exhibiting low toxicity towards healthy cells .
Q & A
Q. What are the recommended synthetic routes for preparing 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, analogous aniline derivatives are synthesized by reacting halogenated aromatic precursors with pyrrole intermediates under inert conditions (e.g., NaH in DMF at 80°C). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to remove byproducts. Purity (>98%) is confirmed via HPLC and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and pyrrole carbons (δ 110–125 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 320.96).
- IR Spectroscopy : N-H stretches (3300–3400 cm) and C-Cl vibrations (600–800 cm) validate functional groups.
X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities .
Q. How does the compound’s solubility impact experimental design in aqueous versus organic systems?
Methodological Answer: The compound’s low aqueous solubility (estimated <0.1 mg/mL) necessitates organic solvents (e.g., DMSO, DMF) for in vitro studies. For environmental fate experiments, soil column models (as in aniline migration studies) are used to assess leaching potential. Solubility parameters (logP ~3.5) are derived via shake-flask methods or computational tools like COSMO-RS .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns inform its solid-state behavior?
Methodological Answer: Crystallization is hindered by the compound’s nonplanar structure and multiple chlorine substituents, which reduce symmetry. Slow evaporation from acetonitrile at 4°C yields suitable crystals. Graph set analysis (as per Etter’s rules) reveals N-H···Cl and π-π stacking interactions, forming R_2$$^2(8) motifs. SHELXL refines thermal parameters and resolves disorder, critical for accurate electron density maps .
Q. What computational models predict the environmental fate of this compound in soil systems?
Methodological Answer: Numerical models (e.g., HYDRUS-1D) simulate vertical migration in soil layers. Parameters include adsorption coefficients (K) derived from batch experiments and degradation half-lives (t) via HPLC monitoring. Pumping speed studies on analogous anilines show that faster groundwater flow increases leaching but reduces microbial degradation .
Q. How do electronic effects of the chloro and pyrrole substituents influence reaction mechanisms?
Methodological Answer: The electron-withdrawing chloro groups deactivate the aniline ring, directing electrophilic substitution to the para position of the pyrrole moiety. DFT calculations (B3LYP/6-31G*) reveal partial positive charges on the pyrrole carbons, favoring nucleophilic attacks. Kinetic studies under varying pH and temperature conditions validate proposed mechanisms .
Q. How can researchers resolve contradictions in spectral data or crystallographic refinement?
Methodological Answer:
- Data Cross-Validation : Compare NMR assignments with computational predictions (e.g., ACD/Labs).
- Twinned Crystals : Use SHELXD for initial structure solution and SHELXL for twin refinement (BASF parameter adjustment).
- Redundant Synthesis : Reproduce reactions under controlled conditions to isolate polymorphs or confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
